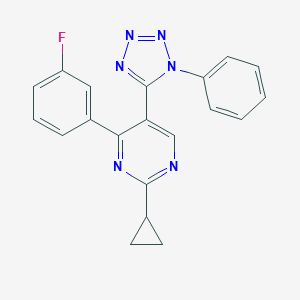
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a pyrimidine derivative and has been shown to have a variety of interesting properties that make it useful for a range of applications. In
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). By inhibiting these enzymes, this compound is able to reduce inflammation and potentially induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine are varied and complex. This compound has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2 and PDE4. Additionally, it has been shown to induce apoptosis in cancer cells. However, the exact mechanisms by which this occurs are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its potential as an anti-inflammatory and anticancer agent. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for the study of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine. One potential avenue of research is the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanisms by which this compound induces apoptosis in cancer cells. Finally, this compound could be further studied for its potential use in other applications, such as the treatment of autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can be achieved through a multi-step process. The initial step involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form 3-fluorophenylcyclopropylamine. This intermediate product is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired compound.
Aplicaciones Científicas De Investigación
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications. For example, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine |
|---|---|
Fórmula molecular |
C20H15FN6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-(3-fluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C20H15FN6/c21-15-6-4-5-14(11-15)18-17(12-22-19(23-18)13-9-10-13)20-24-25-26-27(20)16-7-2-1-3-8-16/h1-8,11-13H,9-10H2 |
Clave InChI |
COTTVXJEFZOMOT-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B214771.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)
![2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide](/img/structure/B214777.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B214786.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214788.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B214794.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B214795.png)
![3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B214796.png)